molecular formula C10H19NO3S B15230881 3-Hydroxy-4-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)butanoic acid

3-Hydroxy-4-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)butanoic acid

Cat. No.: B15230881
M. Wt: 233.33 g/mol
InChI Key: DNJRITGFQSCLCL-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)butanoic acid is a complex organic compound with the molecular formula C10H19NO3S This compound is notable for its unique structure, which includes a thiopyran ring and a hydroxybutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)butanoic acid typically involves multiple steps. One common method starts with the preparation of tetrahydro-2H-thiopyran-4-ylmethylamine, which is then reacted with 3-hydroxybutanoic acid under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Hydroxy-4-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to various biological effects, including changes in cellular metabolism and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)butanoic acid is unique due to its combination of a thiopyran ring and a hydroxybutanoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

3-hydroxy-4-(thian-4-ylmethylamino)butanoic acid

InChI

InChI=1S/C10H19NO3S/c12-9(5-10(13)14)7-11-6-8-1-3-15-4-2-8/h8-9,11-12H,1-7H2,(H,13,14)

InChI Key

DNJRITGFQSCLCL-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1CNCC(CC(=O)O)O

Origin of Product

United States

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